5-[(2-Chlorophenyl)methylene]-2-thioxo-thiazolidin-4-one
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Overview
Description
(5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorobenzylidene group and a mercapto group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 2-chlorobenzaldehyde with 2-mercapto-1,3-thiazole-4-one under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The chlorobenzylidene group can be reduced to form the corresponding benzyl group.
Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzyl derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes. If it has anticancer properties, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(2-bromobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Similar structure but with a bromine atom instead of chlorine.
(5E)-5-(2-fluorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Similar structure but with a fluorine atom instead of chlorine.
(5E)-5-(2-methylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (5E)-5-(2-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one may impart unique chemical reactivity and biological activity compared to its analogs. Chlorine atoms can influence the compound’s electronic properties and its interactions with biological targets.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIBSXUAGRXSIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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